(E)-1-propyl-2-styryl-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]-1-propylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-2-14-20-17-11-7-6-10-16(17)19-18(20)13-12-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKCGXNMEJUUPI-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E 1 Propyl 2 Styryl 1h Benzo D Imidazole and Analogues
Targeted Synthesis of (E)-1-propyl-2-styryl-1H-benzo[d]imidazole and Related 1-Alkyl-2-styryl Derivatives
The synthesis of the specific target molecule this compound and its analogues can be achieved through several strategic pathways. A common and effective method involves a two-step sequence: first, the formation of the 2-styrylbenzimidazole core, followed by N-alkylation.
In one green chemistry approach, 2-styrylbenzimidazoles are prepared by condensing o-phenylenediamine with cinnamic acids in glycerol, an environmentally friendly and efficient solvent, at elevated temperatures (170-180 °C). asianpubs.org The resulting 2-styrylbenzimidazole can then be N-alkylated to introduce the desired propyl group at the 1-position. This alkylation can be performed using various green methods, such as physical grinding of the reactants in the solid phase with an alkylating agent (e.g., propyl halide) or by using polyethylene glycol (PEG-600) as a solvent. asianpubs.org
An alternative route to the 2-styryl moiety involves the condensation of a pre-formed 2-methylbenzimidazole with an aromatic aldehyde (e.g., benzaldehyde) in glycerol. asianpubs.org The N-propyl group can either be introduced onto the 2-methylbenzimidazole before this condensation or onto the final 2-styrylbenzimidazole product.
| Step | Reactants | Method/Solvent | Product |
| Step 1: Styryl Formation | o-Phenylenediamine + Cinnamic Acid | Heating in Glycerol | 2-Styryl-1H-benzo[d]imidazole |
| Step 2: N-Alkylation | 2-Styryl-1H-benzo[d]imidazole + Propyl Halide | Physical Grinding or PEG-600 | This compound |
| Alternative Styryl Formation | 2-Methylbenzimidazole + Benzaldehyde | Heating in Glycerol | 2-Styryl-1H-benzo[d]imidazole |
| Alternative N-Alkylation First | N-propyl-2-methylbenzimidazole + Benzaldehyde | Heating in Glycerol | This compound |
Data synthesized from the methodologies described by Ashok Kumar et al. asianpubs.org
Modern and Efficient Synthetic Strategies for Benzimidazoles
Recent advancements in synthetic organic chemistry have focused on developing more efficient, rapid, and environmentally sustainable methods for constructing the benzimidazole (B57391) ring. These modern strategies often lead to higher yields, shorter reaction times, and cleaner reaction profiles compared to traditional methods. benthamdirect.comarkat-usa.org
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, including the synthesis of benzimidazoles. arkat-usa.orgeurekaselect.com By using microwave irradiation, the reaction times for the condensation of 1,2-diaminobenzenes with carboxylic acids or aldehydes can be dramatically reduced from hours to mere minutes. benthamdirect.comingentaconnect.com This rapid and efficient heating often leads to higher yields (frequently in the 94% to 98% range) and cleaner reactions. benthamdirect.com In many cases, these reactions can be performed under catalyst-free and solvent-free conditions, further enhancing their "green" credentials. benthamdirect.comarkat-usa.org The first reported microwave-assisted synthesis of benzimidazoles dates back to 1995. scispace.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | 5-10 minutes benthamdirect.com |
| Yields | Moderate to high | High to excellent (94-98%) benthamdirect.com |
| Conditions | Often requires catalysts, high-boiling solvents | Can be catalyst-free and solvent-free benthamdirect.comarkat-usa.org |
| Efficiency | Lower overall efficiency | High efficiency, rapid optimization arkat-usa.org |
One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. A prominent one-pot strategy for benzimidazole synthesis is the reductive cyclization of o-nitroanilines. tandfonline.comacs.org
In this approach, an o-nitroaniline is reduced in situ to the corresponding 1,2-diaminobenzene, which then immediately condenses with an aldehyde present in the same pot to form the benzimidazole. tandfonline.comresearchgate.net Sodium dithionite (Na₂S₂O₄) is an inexpensive and effective reducing agent for this transformation. tandfonline.comacs.org This method is highly efficient, proceeds in a short time, and demonstrates a tolerance for various functional groups. tandfonline.com This protocol can also be adapted for continuous flow synthesis, allowing for a fully integrated and safe process with quantitative yields. eurekaselect.com
| Feature | Multi-Step Synthesis | One-Pot Reductive Cyclization |
| Starting Material | 1,2-Diaminobenzene | o-Nitroaniline tandfonline.com |
| Number of Operations | Multiple (reduction, isolation, cyclization) | Single operation researchgate.net |
| Intermediate Isolation | Required | Not required |
| Efficiency | Lower atom economy, more solvent waste | Higher efficiency, less waste |
| Reducing Agent | Various (for nitro group reduction) | Commonly Sodium Dithionite (Na₂S₂O₄) tandfonline.comacs.org |
Catalytic Methods for Benzimidazole Formation
The benzimidazole core is a privileged scaffold in medicinal chemistry and materials science, and numerous catalytic methods have been developed for its efficient synthesis. These methods often involve the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde, followed by an oxidative cyclization.
One prominent catalytic approach involves the use of metal catalysts to promote the condensation and cyclization of o-phenylenediamines with aldehydes. For instance, various catalytic systems, including those based on copper, iron, and zinc, have been reported to be effective. Anhydrous zinc chloride (ZnCl2) has been utilized as a catalyst for the synthesis of 2-arylsubstituted benzimidazoles from o-phenylenediamine and various aryl aldehydes. This method offers a simple and convenient procedure with easy purification and shorter reaction times.
Another catalytic strategy employs nanomaterials, which can offer high surface area and enhanced catalytic activity. For example, nano montmorillonite clay has been used as a heterogeneous catalyst for the condensation of o-phenylenediamines with aromatic aldehydes under solvent-free conditions at room temperature. Similarly, zinc oxide nanoparticles (ZnO NPs) have been shown to effectively catalyze the synthesis of 2-substituted 1H-benzimidazoles from benzaldehyde derivatives and o-phenylenediamine in ethanol (B145695) at 70 °C google.com. The use of such heterogeneous catalysts often allows for easy recovery and reuse, contributing to more sustainable synthetic processes.
The general mechanism for these catalytic reactions typically involves the initial formation of a Schiff base between the o-phenylenediamine and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to afford the aromatic benzimidazole ring. The catalyst plays a crucial role in activating the carbonyl group of the aldehyde and/or facilitating the cyclization and oxidation steps.
A variety of catalysts have been explored for this transformation, each with its own set of advantages regarding reaction conditions, yields, and substrate scope. The choice of catalyst can be critical in achieving high yields and purity of the desired benzimidazole product.
Table 1: Comparison of Catalytic Methods for 2-Substituted Benzimidazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Anhydrous ZnCl2 | o-phenylenediamine, Anisaldehyde | - | Room Temp | 2-3 h | 92 |
| Nano montmorillonite clay | o-phenylenediamine, Benzaldehyde | Solvent-free | Room Temp | 15 min | 95 |
| ZnO NPs | o-phenylenediamine, Benzaldehyde | Ethanol | 70 | 15 min - 2 h | 94 |
Design and Synthesis of Hybrid Molecular Architectures Incorporating Benzimidazole and Styryl Units
The design and synthesis of hybrid molecules that incorporate both the benzimidazole and styryl (or related chalcone) moieties have garnered significant attention due to the potential for synergistic or novel biological and photophysical properties. These hybrid architectures often combine the structural features of both fragments to create compounds with enhanced or unique functionalities.
The general design strategy for these hybrids involves linking a benzimidazole core to a styryl or chalcone (B49325) unit. The styryl group, characterized by a vinyl bridge between two aromatic systems, and the related chalcone moiety, which contains an α,β-unsaturated ketone system, are both well-known pharmacophores and chromophores.
A common synthetic approach to these hybrid molecules is the Claisen-Schmidt condensation of a 2-acetylbenzimidazole derivative with a substituted aromatic aldehyde in the presence of a base. This reaction constructs the α,β-unsaturated ketone linkage of the chalcone moiety. The resulting benzimidazole-chalcone hybrid can then be further modified, for example, by N-alkylation of the benzimidazole ring to introduce additional diversity.
For the synthesis of this compound, a plausible synthetic route involves a two-step process. First, the 2-styryl-1H-benzimidazole core can be synthesized. One green chemistry approach involves the condensation of o-phenylenediamine with cinnamic acid in glycerol at elevated temperatures asianpubs.org. Alternatively, 2-methylbenzimidazole can be condensed with benzaldehyde, also in glycerol, to yield the 2-styrylbenzimidazole asianpubs.org.
The second step is the N-alkylation of the 2-styryl-1H-benzimidazole with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base. Green methods for this alkylation include physical grinding of the reactants in the solid phase with a base like potassium carbonate and a phase-transfer catalyst, or carrying out the reaction in a green solvent such as polyethylene glycol (PEG-600) asianpubs.org. These methods avoid the use of volatile and often toxic organic solvents.
Another powerful set of reactions for the stereoselective synthesis of the (E)-styryl double bond are the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone to an alkene masterorganicchemistry.comorganic-chemistry.org. Stabilized ylides in the Wittig reaction tend to produce (E)-alkenes with high selectivity organic-chemistry.org. The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate carbanion and is renowned for its excellent (E)-selectivity in alkene synthesis wikipedia.orgorganic-chemistry.org. In the context of synthesizing the target molecule, a 2-formyl-1-propyl-1H-benzo[d]imidazole could be reacted with benzyltriphosphonium ylide (Wittig) or a benzylphosphonate ester (HWE) to yield this compound.
The design of these hybrid molecules is often guided by the intended application. For example, in the development of fluorescent probes, the benzimidazole-styryl scaffold can be designed to exhibit specific photophysical properties, such as solvatochromism or sensitivity to certain analytes. The electronic nature of the substituents on both the benzimidazole and the styryl phenyl ring can be tuned to modulate the absorption and emission wavelengths of the molecule.
Table 2: Representative Synthesis of N-Alkyl-2-styrylbenzimidazoles
| Starting Material (Benzimidazole) | Alkylating Agent | Reaction Conditions | Product | Yield (%) |
| 2-Styryl-1H-benzimidazole | Dimethyl sulfate | Grinding, K2CO3, TBAB | 1-Methyl-2-styryl-1H-benzimidazole | 85 |
| 2-Styryl-1H-benzimidazole | Diethyl sulfate | Grinding, K2CO3, TBAB | 1-Ethyl-2-styryl-1H-benzimidazole | 82 |
| 2-Styryl-1H-benzimidazole | Benzyl chloride | Grinding, K2CO3, TBAB | 1-Benzyl-2-styryl-1H-benzimidazole | 88 |
| 2-Styryl-1H-benzimidazole | Dimethyl sulfate | PEG-600, 100°C | 1-Methyl-2-styryl-1H-benzimidazole | 88 |
| 2-Styryl-1H-benzimidazole | Diethyl sulfate | PEG-600, 100°C | 1-Ethyl-2-styryl-1H-benzimidazole | 85 |
| 2-Styryl-1H-benzimidazole | Benzyl chloride | PEG-600, 100°C | 1-Benzyl-2-styryl-1H-benzimidazole | 90 |
Data adapted from a study on green syntheses of N-alkyl-2-styrylbenzimidazoles. asianpubs.org
Spectroscopic and Structural Elucidation of E 1 Propyl 2 Styryl 1h Benzo D Imidazole
Comprehensive Spectroscopic Characterization
The structural confirmation of organic molecules heavily relies on a combination of spectroscopic techniques. For (E)-1-propyl-2-styryl-1H-benzo[d]imidazole , a thorough analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Based on data from analogous compounds, the expected NMR spectral data for This compound are presented below.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the propyl, styryl, and benzimidazole (B57391) moieties. The vinylic protons of the styryl group are expected to appear as doublets with a large coupling constant (typically >15 Hz), confirming the (E)-configuration of the double bond.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Propyl-CH₃ | 0.9 - 1.1 | Triplet |
| Propyl-CH₂ | 1.8 - 2.0 | Sextet |
| Propyl-N-CH₂ | 4.2 - 4.4 | Triplet |
| Vinylic-H (α to benzimidazole) | 7.0 - 7.3 | Doublet |
| Vinylic-H (β to benzimidazole) | 7.8 - 8.1 | Doublet |
| Benzimidazole & Phenyl-H | 7.2 - 7.8 | Multiplet |
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The chemical shifts provide insight into the electronic environment of the carbons.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Propyl-CH₃ | 10 - 12 |
| Propyl-CH₂ | 23 - 25 |
| Propyl-N-CH₂ | 45 - 47 |
| Benzimidazole C4/C7 | 110 - 120 |
| Benzimidazole C5/C6 | 122 - 125 |
| Vinylic Carbons | 120 - 140 |
| Phenyl Carbons | 127 - 137 |
| Benzimidazole C2 | 150 - 155 |
| Benzimidazole C3a/C7a | 135 - 145 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For This compound , the IR spectrum would likely exhibit the following key absorption bands. A study on the related compound (E)-2-styryl-1H-benzo[d]imidazole showed a broad peak between 3000-3600 cm⁻¹, which can be attributed to N-H bond stretching; however, in the N-propylated compound, this would be absent and replaced by C-H stretching bands. researchgate.net
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic and vinylic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Strong |
| C=N stretch (imidazole) | 1620 - 1580 | Medium |
| C=C stretch (aromatic and vinylic) | 1600 - 1450 | Medium-Strong |
| C-H bend (out-of-plane, (E)-disubstituted alkene) | 980 - 960 | Strong |
| C-H bend (aromatic) | 850 - 700 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of This compound is expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern would likely involve the loss of the propyl group and other characteristic cleavages of the benzimidazole and styryl moieties.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| Fragment | Predicted m/z |
| [M]⁺ | 274 |
| [M - CH₂CH₃]⁺ | 245 |
| [M - CH₂CH₂CH₃]⁺ | 231 |
| [C₈H₇]⁺ (styryl cation) | 91 |
| [C₇H₅N₂]⁺ (benzimidazole fragment) | 117 |
Advanced Structural Analysis in Solid and Solution States
Understanding the three-dimensional arrangement of molecules in the solid state and their behavior in solution is crucial for predicting their interactions and properties.
Single Crystal X-ray Diffraction for Molecular Conformation and Intermolecular Interactions
While a single-crystal X-ray structure for This compound has not been reported, analysis of related structures, such as ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, reveals that the benzimidazole ring system is nearly planar. nih.gov In the case of the title compound, the (E)-configuration of the styryl group would enforce a relatively planar and extended conformation of this substituent relative to the benzimidazole core. The dihedral angle between the benzimidazole ring and the phenyl ring of the styryl group would be influenced by steric hindrance and crystal packing forces. In a study of two 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole derivatives, the dihedral angles between the naphthalene (B1677914) and benzimidazole rings were found to be 39.22 (8)° and 64.76 (6)°, indicating that significant twisting can occur. nih.gov
Analysis of Supramolecular Assemblies and Hydrogen Bonding Networks
In the absence of a crystal structure for the title compound, the analysis of its potential supramolecular assemblies relies on the study of analogous compounds. In the solid state, molecules of This compound are likely to pack in a way that maximizes van der Waals interactions. A key feature of benzimidazole derivatives is their propensity for π-π stacking interactions between the aromatic rings. nih.gov These interactions would play a significant role in the formation of one-dimensional stacks or more complex three-dimensional networks.
Investigation of Solution-Phase Tautomerism and Conformations
The solution-phase behavior of this compound is characterized by the interplay of its structural features, which dictate its conformational preferences. Unlike N-unsubstituted benzimidazoles, the presence of the propyl group at the N1 position precludes the possibility of annular tautomerism.
Tautomerism in Benzimidazole Derivatives
In N-unsubstituted benzimidazoles, a rapid proton transfer occurs between the N1 and N3 atoms of the imidazole (B134444) ring. This process, known as annular tautomerism, leads to a dynamic equilibrium between two tautomeric forms. In solution, this rapid exchange often results in averaged signals in NMR spectroscopy, where chemically distinct but rapidly interconverting atoms appear as a single, time-averaged signal. rsc.orgijper.org The rate of this interconversion can be influenced by factors such as the solvent and temperature. ijper.orgmdpi.com For instance, solvents that can effectively solvate the charged intermediates of proton transfer can facilitate the process.
However, in the case of this compound, the propyl group covalently bonded to the N1 nitrogen atom fixes the structure and prevents this proton migration. Consequently, annular tautomerism is not an observable phenomenon for this specific compound.
Conformational Analysis
With tautomerism restricted, the primary solution-phase dynamic process for this compound is conformational isomerism, also known as the existence of rotamers. These conformers arise from the rotation around the single bonds connecting the propyl and styryl substituents to the benzimidazole core.
The key rotational dynamics to consider are:
Rotation around the N1-C(propyl) bond: This determines the orientation of the propyl group relative to the plane of the benzimidazole ring.
Rotation around the C2-C(styryl) bond: This rotation governs the planarity of the molecule and the spatial relationship between the benzimidazole and the styryl moieties.
Computational studies on similar 1,2-disubstituted benzimidazoles have been employed to understand the energetic favorability of different conformations. nih.gov These studies, often utilizing Density Functional Theory (DFT), help in predicting the most stable conformers by calculating their relative energies. researchgate.net For instance, steric hindrance between the substituents and the benzimidazole ring will play a significant role in defining the lowest energy conformations.
Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating the conformational preferences in solution. The observation of through-space interactions via Nuclear Overhauser Effect (NOE) experiments can provide definitive evidence for the proximity of specific protons, thereby confirming the predominant conformation.
While specific experimental data for this compound are not available in the reviewed literature, the following table outlines the expected NMR signals based on the analysis of closely related benzimidazole derivatives. rsc.orgmdpi.com
| Atom | Expected Chemical Shift Range (ppm) in CDCl₃ | Notes |
| Aromatic Protons (Benzimidazole) | 7.20 - 7.80 | The precise shifts would be influenced by the electronic effects of the styryl group. |
| Aromatic Protons (Styryl) | 7.00 - 7.60 | The chemical shifts will depend on the substitution pattern of the phenyl ring within the styryl group. |
| Vinylic Protons | 6.80 - 7.50 | The coupling constant between the two vinylic protons is expected to be large (~15-18 Hz), characteristic of an (E)-configuration. |
| N-CH₂ (Propyl) | ~4.20 | Triplet, coupled to the adjacent methylene (B1212753) group. |
| CH₂ (Propyl) | ~1.80 | Sextet, coupled to the N-CH₂ and CH₃ groups. |
| CH₃ (Propyl) | ~0.90 | Triplet, coupled to the adjacent methylene group. |
This table is a generalized prediction based on analogous structures and is not derived from direct experimental data for this compound.
In a study of 2-propyl-1H-benzimidazole, it was found that conformational changes around the propyl chain can lead to different crystalline polymorphs. researchgate.netnih.gov This highlights the conformational flexibility inherent to the propyl substituent, which would also be a factor in the solution-phase dynamics of its N1-substituted counterpart.
Computational and Theoretical Investigations of E 1 Propyl 2 Styryl 1h Benzo D Imidazole
Quantum Chemical Calculations (DFT, DFTB)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and reactivity of molecular systems. These calculations provide a theoretical framework for understanding the molecule's stability, reactivity, and spectroscopic properties.
Electronic Structure, Reactivity Descriptors, and Frontier Molecular Orbital Analysis
DFT calculations are employed to model the electronic structure of benzimidazole (B57391) derivatives. researchgate.netnih.gov By determining the optimized molecular geometry, researchers can analyze the distribution of electrons and predict regions of the molecule that are susceptible to electrophilic or nucleophilic attack. For the closely related compound (E)-2-styryl-1H-benzo[d]imidazole, DFT simulations have been used to understand its adsorption properties. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a significant indicator of molecular stability; a larger energy gap implies higher stability and lower reactivity. For many benzimidazole derivatives, the HOMO is typically localized over the benzimidazole ring system and the styryl group, while the LUMO is also distributed across the π-conjugated system. This distribution is key to the charge transfer processes within the molecule. nih.gov
Table 1: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Indicates resistance to change in electron distribution; higher hardness correlates with lower reactivity. |
| Global Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the propensity of the molecule to accept electrons. |
| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | A key indicator of kinetic stability and chemical reactivity. researchgate.net |
This table provides a conceptual framework based on methodologies applied to related benzimidazole compounds.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for predicting the reactive sites for electrophilic and nucleophilic attack. The map illustrates the charge distribution, where negative potential regions (typically colored red) are susceptible to electrophilic attack, and positive potential regions (blue) are favorable for nucleophilic attack. For imidazole-containing compounds, negative potentials are often located around the nitrogen atoms of the imidazole (B134444) ring. researchgate.net
Prediction of Spectroscopic Parameters
DFT calculations are also a reliable method for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov
NMR Spectroscopy: The gauge-including atomic orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. researchgate.net These theoretical calculations for benzimidazole and imidazole derivatives have shown good agreement with experimental values, aiding in the correct assignment of proton and carbon signals in complex structures. researchgate.netnih.gov
Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after being scaled by an appropriate factor to correct for anharmonicity and other systematic errors, typically show excellent correlation with experimental Fourier Transform Infrared (FT-IR) and Raman spectra. researchgate.net This analysis helps in assigning specific vibrational modes to the observed absorption bands, confirming the presence of key functional groups. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations provide insights into static electronic properties, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time.
Molecular Dynamics (MD) Simulations: MD simulations are used to explore the conformational landscape of a molecule in a simulated environment, such as in a solvent or interacting with a biological macromolecule. nih.gov By simulating the movements of atoms over time, MD can reveal the stability of different conformers, the flexibility of the molecule, and the nature of its interactions with its surroundings. researchgate.net For benzimidazole derivatives, MD simulations have been used to assess the stability of ligand-receptor complexes obtained from docking studies, providing a more dynamic and realistic picture of the binding interactions. nih.govnih.gov
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. It is instrumental in structure-based drug design and in hypothesizing the mechanism of action for bioactive compounds. nih.gov
Binding Affinity and Interaction Profiling with Enzymes (e.g., Protein Tyrosine Kinase, Topoisomerase I, Kinases)
The benzimidazole scaffold is recognized as a "privileged" structure in medicinal chemistry and is a core component of numerous kinase inhibitors. mdpi.comnih.gov
Protein Kinase Inhibition: Many benzimidazole derivatives have been designed and investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. mdpi.comresearchgate.net Docking studies on benzimidazole-based compounds targeting FMS-like tyrosine kinase 3 (FLT3), Epidermal Growth Factor Receptor (EGFR), and HER2 have provided a theoretical basis for their inhibitory activity. mdpi.comnih.gov These studies typically show that the benzimidazole core forms key hydrogen bonds with amino acid residues in the ATP-binding pocket of the kinase, while the styryl and propyl substituents would occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity. researchgate.net For instance, a pyrazole-benzimidazole derivative, AT9283, was found to directly inhibit Syk, a non-receptor tyrosine kinase, and also showed activity against other kinases like JAKs and Flt3. nih.gov
Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are validated targets for anticancer drugs. Some imidazole derivatives have been identified as dual DNA intercalators and topoisomerase II inhibitors. nih.gov Molecular docking can be used to predict how (E)-1-propyl-2-styryl-1H-benzo[d]imidazole might bind to the DNA-topoisomerase complex, potentially interfering with its function.
Table 2: Representative Docking Study Results for Benzimidazole Derivatives with Enzyme Targets
| Compound Class | Target Enzyme | Key Interactions Observed | Reference |
|---|---|---|---|
| Substituted-styryl Aniline with Benzimidazole | Protein Tyrosine Kinase | Hydrogen bonding and hydrophobic interactions within the active site. | researchgate.net |
| Benzimidazole-hydrazone Hybrids | EGFR, HER2, CDK2 | Multiple hydrogen bonds and hydrophobic interactions with key active site residues. | mdpi.com |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | FMS-like Tyrosine Kinase 3 (FLT3) | Strong inhibitory activity predicted through favorable binding poses in the kinase domain. | nih.gov |
This table summarizes findings for related compound classes to illustrate the potential interactions of the title compound.
DNA Binding Mode Prediction (Groove Binding, Intercalation)
The interaction of small molecules with DNA is a cornerstone of the mechanism of action for many therapeutic agents. The two primary noncovalent binding modes are intercalation and groove binding. mdpi.com
Intercalation: This binding mode involves the insertion of a planar, aromatic part of a molecule between the base pairs of the DNA double helix. The planar structure of the fused benzimidazole ring and the conjugated styryl group in this compound makes it a potential candidate for intercalation. nih.gov
Groove Binding: Molecules can also bind non-covalently within the minor or major grooves of the DNA helix. This interaction is often driven by hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the base pairs and the DNA backbone. Some imidazole-containing polyamides are known to be sequence-specific minor groove binders. beilstein-journals.org The curved shape and the presence of the N-propyl group on the title compound might facilitate its fit within one of the DNA grooves.
Molecular docking simulations can predict the most likely binding mode by calculating the binding energy for both intercalation and groove-binding poses. These predictions, often corroborated by spectroscopic techniques, help to elucidate how the compound might exert its biological effects at the genetic level.
Table 3: Comparison of DNA Binding Modes
| Feature | Groove Binding | Intercalation |
|---|---|---|
| Binding Site | Minor or Major Groove of DNA | Between DNA base pairs |
| Primary Requirement | Shape complementarity with the groove, hydrogen bond donors/acceptors | Planar aromatic system |
| Effect on DNA Structure | Minimal perturbation of the helix | Lengthening and unwinding of the DNA helix, separation of base pairs |
| Driving Forces | Hydrogen bonds, van der Waals forces, electrostatic interactions | π-stacking interactions, hydrophobic forces |
Adsorption Mechanism Modeling and Surface Interaction Studies
Detailed research on the adsorption mechanism of this compound onto surfaces, such as metal substrates, is not presently available in published literature. Such studies would typically involve computational methods like Density Functional Theory (DFT) to elucidate the interactions between the molecule and the surface. Key areas of investigation would include the identification of the active sites for adsorption on the molecule, the determination of the adsorption energy, and the nature of the binding (i.e., physisorption or chemisorption).
Modeling would also likely explore the orientation of the molecule on the surface and the role of various functional groups, including the propyl and styryl moieties, in the adsorption process. In similar benzimidazole derivatives studied as corrosion inhibitors, it has been noted that the adsorption often follows established models such as the Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface. researchgate.net However, without specific studies on this compound, its adherence to this or other adsorption models remains speculative.
Theoretical Insights into Work Function and Surface Stabilization
Theoretical investigations into how this compound affects the work function and stabilization of surfaces are also not found in the current body of scientific research. Work function calculations, typically performed using DFT, are crucial for understanding the electronic interactions at the molecule-substrate interface. A significant shift in the work function upon adsorption of a molecule can indicate a strong electronic interaction and the formation of a stable protective layer.
For instance, studies on the related compound (E)-2-styryl-1H-benzo[d]imidazole have shown that its protonated form can induce a substantial shift in the work function of steel, suggesting a stabilization of the metal's valence band. researchgate.net It would be of significant interest to determine if the presence of the 1-propyl group in this compound enhances or alters this effect. Such theoretical insights are vital for designing molecules with tailored surface modification properties.
Biological Activity and Mechanistic Insights of E 1 Propyl 2 Styryl 1h Benzo D Imidazole and Analogues
Anticancer and Antiproliferative Research
The anticancer potential of (E)-1-propyl-2-styryl-1H-benzo[d]imidazole and its analogues has been a subject of considerable scientific investigation. This research has primarily focused on their ability to inhibit the growth of cancer cells, the molecular mechanisms driving this inhibition, and how their chemical structure influences their efficacy.
In Vitro Cytotoxicity Profiling against Cancer Cell Lines
The initial assessment of any potential anticancer compound involves evaluating its ability to kill cancer cells in a laboratory setting, a process known as in vitro cytotoxicity testing. Analogues of this compound have been screened against a variety of human cancer cell lines, revealing a broad spectrum of activity.
For instance, a series of 2-aryl benzimidazole (B57391) derivatives have demonstrated potent cytotoxic effects. One such compound, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide, showed significant inhibitory activity against breast cancer cells. nih.gov Other benzimidazole derivatives have also exhibited considerable cytotoxicity against a panel of cancer cell lines including those of the lung, colon, and liver. nih.gov
The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The lower the IC50 value, the more potent the compound. The following interactive table summarizes the in vitro cytotoxicity data for some representative benzimidazole analogues against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide | MDA-MB-231 (Breast) | Not specified, but potent inhibition observed | nih.gov |
| Benzimidazole-pyrazole hybrid | AsPC1 (Pancreatic) | 32.9 | nih.gov |
| Benzimidazole-pyrazole hybrid | MRCS (Lung) | 32.8 | nih.gov |
| Benzimidazole-pyrazole hybrid | SW1900 (Pancreatic) | 80.0 | nih.gov |
| Pyrimidine-benzimidazole compound | MCF-7 (Breast) | Data not specified | nih.gov |
| Pyrimidine-benzimidazole compound | MGC-803 (Gastric) | Data not specified | nih.gov |
| Pyrimidine-benzimidazole compound | EC-9706 (Esophageal) | Data not specified | nih.gov |
| Pyrimidine-benzimidazole compound | SMMC-7721 (Hepatocellular) | Data not specified | nih.gov |
It is important to note that while these data are for analogues, they underscore the potential of the 2-styrylbenzimidazole scaffold as a source of potent anticancer agents. The presence of different substituents on the benzimidazole ring and the styryl group can significantly influence the cytotoxic profile.
Exploration of Molecular Targets and Pathways
To understand how these compounds exert their anticancer effects, researchers have investigated their interactions with various molecular targets within cancer cells. The primary mechanisms identified include the inhibition of key enzymes involved in cell growth and division, direct interaction with DNA, and the modulation of cellular processes like the cell cycle and programmed cell death (apoptosis).
Several enzymes play crucial roles in cancer progression, making them attractive targets for therapeutic intervention. Analogues of this compound have been found to inhibit a number of these key enzymes.
Topoisomerases: These enzymes are essential for resolving topological problems in DNA during replication and transcription. youtube.com Their inhibition leads to DNA damage and ultimately cell death. nih.govyoutube.com Some benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. nih.gov For example, 2-phenoxymethylbenzimidazole was found to be a more potent topoisomerase I poison than the reference drug camptothecin. nih.gov Another study highlighted that certain benzoxazole (B165842) and benzimidazole derivatives exhibited significant inhibitory activity against eukaryotic DNA topoisomerase II. nih.gov
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): EGFR and HER2 are receptor tyrosine kinases that, when overactive, can drive cancer cell proliferation and survival. nih.govnih.gov Several benzimidazole derivatives have been shown to potently inhibit both EGFR and HER2 activity. nih.govnih.gov For instance, the compound 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide was demonstrated to reduce the tyrosine phosphorylation of both EGFR and HER2, thereby blocking downstream signaling pathways like PI3K/Akt and MEK/Erk. nih.govnih.gov Other studies have also reported on benzimidazole derivatives as dual inhibitors of EGFR and HER2. researchgate.net
Other Kinases: The benzimidazole scaffold is present in inhibitors of other important kinases involved in cancer. While specific data for this compound is limited, related compounds have shown inhibitory activity against kinases such as BRAF, which is a key component of the MAPK signaling pathway.
In addition to enzyme inhibition, some benzimidazole derivatives exert their anticancer effects by directly interacting with DNA. These interactions can disrupt DNA replication and transcription, leading to cell death.
Studies have shown that dicationic benzimidazoles can bind to the minor groove of the DNA double helix, particularly at sequences rich in adenine-thymine (AT) base pairs. nih.gov This binding is thought to be a key aspect of their biological activity. Spectrofluorimetric studies have also suggested that 2-arylbenzimidazoles can interact with DNA, potentially through a partial intercalation mechanism where the molecule inserts itself between the base pairs of the DNA. researchgate.net The binding constants for some benzimidazole derivatives with DNA have been determined to be in the range of 10^4 to 10^6 M^-1, indicating a strong interaction. nih.govrsc.org
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Many anticancer drugs work by arresting the cell cycle at specific checkpoints, preventing the cells from dividing and often triggering apoptosis.
Benzimidazole derivatives have been shown to induce cell cycle arrest at various phases, including the G1, S, and G2/M phases. nih.govnih.govnih.govplos.org For example, treatment with 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide led to G1-phase cell cycle arrest in breast cancer cells. nih.gov Other studies have reported that different benzimidazole analogues can cause arrest in the S-phase or G2/M phase. nih.gov
Following cell cycle arrest, many of these compounds induce apoptosis, a form of programmed cell death that eliminates damaged or unwanted cells. The induction of apoptosis by benzimidazole derivatives is a key mechanism of their anticancer activity. nih.gov This process is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.
Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies help in the design of more potent and selective drug candidates. For 2-styrylbenzimidazole analogues, SAR studies have revealed several key features that contribute to their anticancer efficacy.
The nature and position of substituents on both the benzimidazole ring and the styryl moiety have been shown to be critical for activity. For example, in a series of (Z)-styrylbenzene derivatives, compounds with a 3,4,5-trimethoxy substitution on one of the benzene (B151609) rings and an alkyl or p-methoxy substituent on the other showed potent anti-proliferative activities. nih.gov The order of activity was found to be dependent on the nature of the substituent, with p-methyl and p-ethyl groups often conferring higher potency. nih.gov
Anthelmintic and Antiprotozoal Activities
Benzimidazoles are a cornerstone of treatment for infections caused by helminths (parasitic worms). The mechanism of action is primarily through the inhibition of tubulin polymerization in the parasites, which is similar to their antifungal mechanism. While specific data for this compound is not available, the general class of 2-styrylbenzimidazoles has been investigated for anthelmintic properties.
In the realm of antiprotozoal agents, benzimidazole derivatives have shown activity against various protozoan parasites. Their effectiveness is also often linked to the disruption of microtubule-dependent processes in the parasites.
Antiviral Properties and Associated Mechanisms
The antiviral potential of benzimidazole derivatives is an area of growing interest. A variety of these compounds have been reported to exhibit activity against a range of RNA and DNA viruses. For example, a series of variously substituted 2-styryl-benzimidazoles were synthesized and showed activity against viruses such as Bovine Viral Diarrhea Virus (BVDV), Coxsackie B2 virus (CVB-2), and Respiratory Syncytial Virus (RSV) nih.gov. One derivative in this study, compound 30, was particularly active against RSV with an EC50 of 1 µM nih.gov.
The mechanism of antiviral action for benzimidazole derivatives can vary. Some compounds inhibit viral replication by targeting viral enzymes, such as RNA polymerase or protease. Others may interfere with viral entry into host cells or the assembly of new virus particles. For instance, some benzimidazoles have been shown to inhibit virus-cell fusion nih.gov. The specific antiviral mechanism of this compound would need to be elucidated through dedicated virological studies.
Other Biological Activities of this compound and Analogues
While specific research on the enzyme inhibition (beyond anticancer activities), angiotensin II receptor antagonism, and AMP-activated protein kinase (AMPK) activation of This compound is not extensively documented in publicly available literature, the broader class of benzimidazole derivatives, including those with styryl and other substitutions, has been the subject of investigation for these and other biological activities. This section explores the findings related to these activities for analogous compounds.
Enzyme Inhibition (Beyond Anticancer)
Benzimidazole derivatives are known to inhibit a variety of enzymes. For instance, certain 2-arylbenzimidazoles have been identified as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. nih.gov A study on a series of 2-aryl benzimidazole derivatives showed significant in vitro α-amylase inhibitory activity, with IC50 values ranging from 1.48 to 2.99 µM, comparable to the standard drug acarbose (B1664774) (IC50 = 1.46 µM). nih.gov The inhibitory potential was found to be dependent on the nature and position of substituents on the aryl ring. nih.gov
Another area of enzyme inhibition by benzimidazole derivatives is related to cholinesterases. Benzimidazole-based thiadiazole derivatives have been synthesized and evaluated as dual inhibitors of α-amylase and α-glucosidase. frontiersin.org In one study, these compounds displayed a range of inhibitory activities, with some derivatives showing better efficacy than the reference drug acarbose. frontiersin.org Specifically, one analog exhibited an IC50 value of 1.10 µM against α-amylase and 2.10 µM against α-glucosidase. frontiersin.org
While direct studies on This compound are lacking, the inhibitory potential of the benzimidazole scaffold against various enzymes suggests that it could be a candidate for such activities, warranting further investigation.
Angiotensin II Receptor Antagonism
The benzimidazole scaffold is a key structural component of several marketed angiotensin II receptor blockers (ARBs), which are used to treat hypertension and other cardiovascular conditions. wikipedia.orgmayoclinic.org These drugs act by blocking the AT1 receptor, thereby inhibiting the vasoconstrictive effects of angiotensin II. wikipedia.orgyoutube.com
Research has explored various substituted benzimidazoles for their angiotensin II receptor antagonistic activity. For example, a series of 2-butyl-1-(biphenylylmethyl)benzimidazoles were synthesized and evaluated. nih.gov The position of substituents on the benzimidazole ring was found to be crucial for activity, with 7-substituted derivatives showing promising binding affinity to the angiotensin II receptor. nih.gov One of the most potent compounds in this series, a benzimidazole-7-carboxylic acid derivative (CV-11194), exhibited an IC50 value of 5.5 x 10⁻⁷ M in a receptor binding assay and potently antagonized angiotensin II-induced contraction in rabbit aortic strips with an IC50 value of 5.5 x 10⁻¹¹ M. nih.gov
Further studies on 2-substituted-1-[(biphenyl-4-yl)methyl]-1H-benzimidazole-7-carboxylic acids have also demonstrated potent angiotensin II antagonistic activity. nih.gov The nature of the substituent at the 2-position significantly influenced the potency, with ethoxy and ethyl groups being favorable. nih.gov A representative compound from this series, 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974), showed an IC50 value of 1.1 x 10⁻⁷ M in a receptor binding assay and 3.0 x 10⁻¹⁰ M in an aortic strip contraction assay. nih.gov
These findings highlight the potential of the benzimidazole core, a key feature of This compound , in the design of angiotensin II receptor antagonists. The specific contribution of the 1-propyl and 2-styryl groups to this activity would require direct experimental evaluation.
| Compound/Analogue | Target/Assay | Activity (IC50) | Reference |
| 2-Arylbenzimidazole Derivatives | α-Amylase Inhibition | 1.48 - 2.99 µM | nih.gov |
| Benzimidazole-based Thiadiazole Analogue 2 | α-Amylase Inhibition | 1.10 µM | frontiersin.org |
| Benzimidazole-based Thiadiazole Analogue 2 | α-Glucosidase Inhibition | 2.10 µM | frontiersin.org |
| 2-Butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11194) | Angiotensin II Receptor Binding (Bovine Adrenal) | 5.5 x 10⁻⁷ M | nih.gov |
| 2-Butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11194) | Angiotensin II-induced Aortic Contraction (Rabbit) | 5.5 x 10⁻¹¹ M | nih.gov |
| 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974) | Angiotensin II Receptor Binding (Bovine Adrenal) | 1.1 x 10⁻⁷ M | nih.gov |
| 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974) | Angiotensin II-induced Aortic Contraction (Rabbit) | 3.0 x 10⁻¹⁰ M | nih.gov |
AMP-activated protein kinase (AMPK) activation
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases like type 2 diabetes. nih.govnih.gov Several benzimidazole derivatives have been identified as potent AMPK activators.
One such small-molecule activator, a benzimidazole derivative named 991, has been shown to enhance AMPK activity. nih.govnih.gov This compound, in combination with other activators like AICAR, can further boost AMPK activity and subsequent glucose uptake in muscle cells. nih.govnih.gov The development of such activators highlights the potential of the benzimidazole scaffold in modulating this important metabolic enzyme.
While there is no specific data on This compound as an AMPK activator, the established activity of other benzimidazole derivatives suggests that this is a plausible area for future research into the biological profile of this specific compound.
Advanced Applications and Materials Science Perspectives of E 1 Propyl 2 Styryl 1h Benzo D Imidazole
Applications in Supramolecular Chemistry
The structure of (E)-1-propyl-2-styryl-1H-benzo[d]imidazole, with its hydrogen bond accepting nitrogen atom, aromatic surfaces, and conformational flexibility, makes it an excellent candidate for constructing complex supramolecular systems.
Host-Guest Chemistry and Complex Formation
The benzimidazole (B57391) core is well-suited for participating in host-guest interactions. Studies on related benzimidazolium-based ionic liquids have demonstrated their ability to form inclusion complexes with macrocyclic hosts like β-cyclodextrin. researchgate.net In these arrangements, the hydrophobic alkyl chains of the benzimidazolium salts enter the cavity of the cyclodextrin, driven by favorable intermolecular forces. researchgate.net This complexation can modulate the properties of the guest molecule, for instance, by enhancing solubility or enabling controlled release, which is a proof-of-concept for potential applications in drug delivery. researchgate.net
Similarly, this compound is expected to act as a guest molecule. The propyl and styryl groups can be encapsulated within the hydrophobic cavities of various hosts, such as cyclodextrins or calixarenes. The formation of such complexes is driven by non-covalent interactions, including hydrophobic effects and van der Waals forces. The complexation of amphotericin B, for example, with cyclodextrins results in a monomeric state which alters its biological activity. nih.gov The encapsulation of the styryl or propyl moiety of the title compound could likewise modify its photophysical properties or chemical reactivity, opening avenues for its use in stimuli-responsive materials or controlled-release systems. Research on related styryl-benzothiazole systems containing crown ethers shows that complex formation with guest molecules like amino acids can influence the photochemical reactions of the styryl group. rsc.org
Crystal Engineering and Self-Assembly
The assembly of molecules in the solid state is governed by a hierarchy of non-covalent interactions, a field known as crystal engineering. For benzimidazole derivatives, hydrogen bonding and π-π stacking are dominant structure-directing forces. Crystal structure analyses of various benzimidazole compounds reveal recurring self-assembly motifs. A primary interaction is the formation of hydrogen bonds, such as N-H···N, which links molecules into one-dimensional chains. nih.gov In other cases, intermolecular N-H···S hydrogen bonds can link molecules into pseudocentrosymmetric dimers. nih.gov
Role in Chemical Sensors and Bioimaging
The conjugated π-system of the styryl-benzimidazole core is inherently fluorescent, making it a promising scaffold for the development of optical sensors and imaging agents.
Development of Fluorescent Probes and Chemosensors
Derivatives of 2-styryl-benzimidazole are recognized for their fluorescent properties and have been explored as probes and sensors. The fluorescence of these molecules often changes in response to binding with specific analytes or changes in their environment. For instance, novel cyano- and amidino-substituted styryl-2-benzimidazoles have been synthesized and shown to act as fluorescent probes that bind to DNA, with their binding mode (intercalation vs. minor groove binding) depending on their specific cyclic or acyclic structure. acs.org
The general principle involves a change in the electronic properties of the fluorophore upon interaction with a target, leading to a detectable change in fluorescence intensity or wavelength. Related heterocyclic systems, like styryl-benzothiadiazole, have been successfully employed as chemosensors for detecting ethanol (B145695) in water, where the fluorescence is sensitive to solvent polarity. nih.gov Similarly, benzothiazole (B30560) derivatives have been designed as "push-pull" fluorescent probes for detecting protein aggregates like β-amyloid, which are implicated in Alzheimer's disease. nih.gov By modifying the substituents on the styryl or benzimidazole rings of the title compound, it is conceivable to develop selective chemosensors for various ions, molecules, or biological macromolecules. For example, an amino-substituted hydroxyphenyl-benzimidazole was developed as a highly sensitive and selective fluorescent probe for phosgene (B1210022) gas. rsc.org
pH-Responsiveness and Optical Switching Behavior
The benzimidazole moiety contains a basic nitrogen atom that can be protonated or deprotonated in response to changes in the ambient pH. This property can be harnessed to create pH-responsive materials. Protonation of the imidazole (B134444) ring alters the electronic structure of the entire conjugated system, which can lead to a significant change in its absorption or fluorescence properties. This phenomenon is the basis for pH-responsive optical sensors. Smart vesicles containing a related bis(styryl)benzene derivative have been shown to disassemble under acidic conditions, demonstrating their potential as pH-responsive nanocarriers for drug delivery. researchgate.net Hydrogels containing polymers with amine groups can exhibit swelling or contraction based on pH, a principle applicable to benzimidazole-containing materials. mdpi.com
Furthermore, the carbon-carbon double bond in the styryl group allows for (E)/(Z) (trans/cis) isomerization, which can often be triggered by light (photoisomerization). This reversible process changes the geometry and conjugation of the molecule, leading to different optical properties for the two isomers. This photochromism makes the molecule a candidate for an optical switch. The process can be influenced by external stimuli; for example, studies on bimetallic ruthenium(II) and osmium(II) complexes with styryl-containing ligands have shown that photoisomerization can be enhanced by chemical oxidants or specific anions, making them multistimuli-responsive photoswitches. acs.org The combination of pH-sensitivity and photo-switchable behavior makes this compound a promising building block for advanced smart materials.
Corrosion Inhibition Applications and Mechanisms
The use of organic molecules to inhibit the corrosion of metals, particularly steel in acidic environments, is of immense industrial importance. Benzimidazole derivatives are well-known corrosion inhibitors due to the presence of heteroatoms (nitrogen) and aromatic rings, which can effectively adsorb onto metal surfaces.
Detailed research on the parent compound, (E)-2-styryl-1H-benzo[d]imidazole (STBim), provides significant insight into the inhibitory action of this class of molecules. researchgate.net STBim has been evaluated as a green corrosion inhibitor for carbon steel in 15% hydrochloric acid, a common industrial fluid. nih.govresearchgate.net The molecule demonstrates remarkable performance, achieving a high inhibition efficiency. researchgate.net
The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the steel surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net This adsorption process follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. researchgate.net Electrochemical studies, including potentiodynamic polarization, show that STBim acts as a mixed-type inhibitor. researchgate.net This means it suppresses both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution), though with a predominant effect on the cathodic process. researchgate.net
Computational studies using density functional theory (DFT) suggest that the inhibitor adsorbs onto the steel surface primarily in its protonated form. researchgate.net The presence of the propyl group in this compound, as compared to the N-H in STBim, would likely enhance its solubility and modify its adsorption characteristics on the metal surface, potentially further improving its performance as a corrosion inhibitor.
Table 1: Corrosion Inhibition Efficiency of (E)-2-styryl-1H-benzo[d]imidazole (STBim) on Carbon Steel in 15% HCl Data pertains to the parent compound without the N1-propyl group. researchgate.net
| Inhibitor Concentration (mg L⁻¹) | Inhibition Efficiency (%) |
| 25 | 86 |
| 50 | 91 |
| 100 | 95 |
| 200 | 98 |
Mixed-Type Inhibition and Adsorption Isotherms
The efficacy of a corrosion inhibitor is determined by its ability to adsorb onto a metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions. Research on the closely related compound, (E)-2-styryl-1H-benzo[d]imidazole (STBim), provides significant insight into the inhibitory mechanism expected for its N-propyl derivative.
Potentiodynamic polarization (PDP) studies reveal that these types of molecules typically function as mixed-type inhibitors. researchgate.netkfupm.edu.sakaust.edu.sa This means they influence both the anodic and cathodic half-reactions of the corrosion process. However, a cathodic predominance is often observed, indicating a more pronounced effect on slowing the hydrogen evolution reaction. researchgate.netkfupm.edu.sakaust.edu.sa The addition of the inhibitor to a corrosive medium, such as hydrochloric acid, results in a significant decrease in the corrosion current density (i_corr). For instance, STBim has demonstrated a remarkable inhibition efficiency of 98% at an optimal concentration of 200 mgL⁻¹ in a 15% HCl solution. researchgate.netkfupm.edu.sa
The adsorption behavior of the inhibitor on the metal surface is crucial to its function and can be described by various adsorption isotherms. For styryl-benzimidazole derivatives, the adsorption process generally follows the Langmuir adsorption isotherm. researchgate.netkfupm.edu.sanih.gov This model assumes the formation of a monolayer of the inhibitor on the metal surface, where all adsorption sites are energetically equivalent and there are no significant interactions between the adsorbed molecules. researchgate.net The adherence to the Langmuir model indicates that the inhibitor molecules form a uniform, protective film, and the inhibition efficiency increases with the inhibitor's concentration up to a saturation point. researchgate.netkfupm.edu.sa The process involves both physisorption (electrostatic interactions) and chemisorption (covalent bond formation) between the inhibitor molecule and the metal's d-orbitals.
| Parameter | Finding for (E)-2-styryl-1H-benzo[d]imidazole | Reference |
| Inhibitor Type | Mixed-type with cathodic predominance | researchgate.net, kfupm.edu.sa, kaust.edu.sa |
| Inhibition Efficiency | 98% at 200 mgL⁻¹ in 15% HCl | researchgate.net, kfupm.edu.sa |
| Adsorption Model | Langmuir Adsorption Isotherm | researchgate.net, nih.gov, kfupm.edu.sa |
Surface Characterization of Inhibitor-Metal Interactions
To visually and chemically confirm the formation of a protective film by the inhibitor on a metal surface, various advanced surface characterization techniques are employed. These methods provide direct evidence of adsorption and the resulting surface protection.
Scanning Electron Microscopy (SEM): SEM analysis is used to study the surface morphology of the metal. researchgate.netnajah.edu In the absence of an inhibitor, a metal surface exposed to a corrosive environment like HCl will show significant damage, including pitting and a rough, uneven texture. najah.edu In contrast, SEM images of a metal sample treated with a benzimidazole-based inhibitor, such as this compound, reveal a much smoother and more uniform surface, confirming the presence of a protective adsorbed layer that mitigates the corrosive attack. nih.govresearchgate.net
Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information at a high resolution, allowing for quantitative analysis of surface roughness. Studies on similar inhibitor systems have shown a significant reduction in the average surface roughness of the metal after the addition of the inhibitor, corroborating the SEM findings of a smoother, protected surface. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDX): EDX analysis complements SEM by providing elemental composition of the surface. For an inhibited metal surface, EDX spectra would confirm the presence of carbon and nitrogen, originating from the this compound molecule, alongside the characteristic signals of the metal (e.g., iron for steel). This provides direct chemical evidence of the inhibitor's adsorption. researchgate.net
These surface studies collectively verify that the inhibitor molecules successfully adsorb onto the metal, forming a stable and effective barrier against the corrosive environment. researchgate.net
Potential in Optoelectronic and Non-Linear Optical Materials
The extended π-conjugated system of this compound, which spans the benzimidazole ring and the styryl group, makes it a promising candidate for applications in optoelectronics and as a non-linear optical (NLO) material. NLO materials are crucial for modern technologies like optical signal processing, telecommunications, and data storage. nih.gov
The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β), which describe the molecule's response to an applied electric field. nih.gov Molecules with large delocalized π-electron systems, donor-π-acceptor architectures, and small energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) tend to exhibit significant NLO properties. nih.gov
Theoretical investigations using Density Functional Theory (DFT) are commonly employed to predict the NLO characteristics of new compounds. nih.govresearchgate.net For benzimidazole derivatives, studies have shown that structural modifications can tune these properties. The styryl group acts as a π-bridge, facilitating intramolecular charge transfer, which is essential for a high NLO response. DFT calculations for similar benzimidazole structures focus on key parameters that indicate their potential. researchgate.net These findings suggest that this compound is a promising candidate for NLO applications. researchgate.net
| NLO/Optoelectronic Parameter | Significance | Typical Investigation Method |
| Dipole Moment (μ) | Influences molecular packing and solubility. Higher values can be beneficial for NLO activity. | DFT Calculations |
| Polarizability (⟨α⟩) | Describes the linear response of the electron cloud to an electric field. | DFT Calculations |
| First Hyperpolarizability (β) | Measures the second-order (non-linear) response to an electric field; key indicator of NLO activity. | DFT Calculations |
| HOMO-LUMO Energy Gap (E_gap) | A smaller energy gap generally correlates with higher reactivity and better NLO properties. | DFT, UV-Vis Spectroscopy |
| Absorption Spectrum | Determines the wavelengths of light the material interacts with, crucial for optoelectronic devices like UV detectors. researchgate.net | TD-DFT, UV-Vis Spectroscopy |
Ligand in Coordination and Organometallic Chemistry
The benzimidazole scaffold is a well-established and highly effective ligand in coordination and organometallic chemistry. nih.gov The this compound molecule possesses two nitrogen atoms within its benzimidazole core, each with a lone pair of electrons available for coordination with metal ions.
The nitrogen atom at position 3 (the imine nitrogen) is generally considered the primary coordination site. This makes the compound a potent monodentate or bidentate ligand, capable of forming stable complexes with a wide range of transition metals. The specific coordination mode can be influenced by the metal ion's nature, the reaction conditions, and the presence of other ligands.
The imidazole-like moiety is a critical component in many biologically active complexes and has been exploited in the design of inhibitors for enzymes like heme oxygenase (HO-1), where it coordinates to the iron center of the heme group. nih.gov The N-propyl group on the benzimidazole ring can provide steric influence, affecting the geometry and stability of the resulting metal complex. Furthermore, the styryl group offers an additional site for π-stacking interactions or further functionalization, allowing for the construction of complex multi-dimensional organometallic frameworks or polymers with interesting catalytic or material properties. The ability of such compounds to form stable metal complexes makes them valuable building blocks for creating novel catalysts, sensors, and functional materials. nih.gov
Future Research Directions and Translational Potential of E 1 Propyl 2 Styryl 1h Benzo D Imidazole Derivatives
Rational Design and Optimization of Novel Analogues
The future development of (E)-1-propyl-2-styryl-1H-benzo[d]imidazole derivatives heavily relies on rational design and structural optimization to enhance their efficacy, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Studies : A primary focus will be on elucidating detailed SARs. By systematically modifying the substituents on both the styryl and benzimidazole (B57391) rings, researchers can identify key structural features that govern biological activity. For instance, studies on related 2-styryl-benzimidazoles have shown that the nature and position of substituents on the styryl ring significantly influence their antiviral activity against viruses like Respiratory Syncytial Virus (RSV) and Bovine Viral Diarrhea Virus (BVDV). nih.gov
Quantitative Structure-Activity Relationship (QSAR) : Computational approaches, particularly QSAR, will be instrumental in predicting the biological activity of novel analogues before their synthesis. QSAR models can establish a mathematical relationship between the chemical structure and biological activity, guiding the design of more potent compounds. For example, a QSAR study on benzimidazole-containing 3-pyridinecarbonitriles successfully created a predictive model for their vasorelaxant properties, demonstrating the power of this approach in optimizing lead compounds. nih.gov
Target-Based Drug Design : With a better understanding of the molecular targets, researchers can employ target-based design and molecular docking studies. This involves designing molecules that fit precisely into the binding site of a specific protein or enzyme. This strategy is currently being used to develop benzimidazole derivatives as inhibitors for specific targets like FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukaemia. researchgate.net Similarly, identifying the specific binding interactions of this compound derivatives with their targets will enable the design of analogues with improved affinity and selectivity.
Exploration of Undiscovered Biological Targets and Pathways
While styrylbenzimidazoles are known for certain biological activities, a vast landscape of potential therapeutic applications remains to be explored.
Broad-Spectrum Antiviral and Antimicrobial Screening : Building on existing findings of activity against Flaviviridae and RSV, future research should involve broad-spectrum screening against a wider array of viruses and multidrug-resistant bacteria and fungi. nih.govnih.gov A series of 5-(nitro/bromo)-styryl-2-benzimidazoles, for example, has shown promising anti-tubercular and anti-bacterial activity. nih.gov
Anticancer Mechanisms : The anticancer potential of benzimidazole derivatives is well-documented, with some acting as microtubule-destabilizing agents. nih.gov However, recent research has revealed that not all benzimidazoles share this mechanism; some derivatives act as microtubule-stabilizing agents, presenting a new avenue for anticancer drug development. nih.gov Future studies should investigate the precise mechanism of action for this compound derivatives, including their effects on cell cycle progression, apoptosis induction, and inhibition of cancer cell motility. nih.gov
Neurological and Metabolic Disorders : The benzimidazole scaffold has been identified as a template for developing positive allosteric modulators of GABA-A receptors, which are crucial in managing various neurological dysfunctions. nih.gov Exploring the potential of this compound derivatives to modulate neuronal targets could open up new therapeutic possibilities for anxiety, epilepsy, and other central nervous system disorders.
Development of Advanced Functional Materials and Nanotechnology Integration
The unique chemical structure of styrylbenzimidazoles also lends itself to applications in materials science and nanotechnology.
Corrosion Inhibition : (E)-2-styryl-1H-benzo[d]imidazole (STBim) has been identified as a highly effective green corrosion inhibitor for carbon steel in acidic environments. researchgate.net Future work could focus on optimizing the structure of its derivatives to enhance their adsorption and protective film-forming properties on various metal surfaces. Computational studies using density functional theory (DFT) can aid in designing molecules with superior inhibitor characteristics. researchgate.net
Optical Materials and Sensors : Certain polycyclic N-fused heteroaromatics incorporating the benzo[d]imidazole structure exhibit unique optical properties, such as deep blue fluorescence. rsc.org This suggests that this compound derivatives could be developed as fluorescent probes for bioimaging or as components in organic light-emitting diodes (OLEDs) and chemical sensors. rsc.orgacs.org
Nanotechnology-Enhanced Synthesis and Delivery : The synthesis of benzimidazole derivatives can be significantly improved using nanocatalysts, such as zinc oxide (ZnO) or cadmium oxide (CdO) nanoparticles, which offer higher yields, shorter reaction times, and greener reaction conditions. rdd.edu.iqnih.gov Furthermore, integrating these compounds with nanotechnology can lead to novel drug delivery systems. Encapsulating the derivatives within nanoparticles could improve their solubility, stability, and targeted delivery to specific tissues or cells, enhancing their therapeutic efficacy while minimizing systemic side effects. bohrium.comresearchgate.net
Synergistic Approaches in Chemical Biology and Drug Discovery
The translational potential of this compound derivatives can be amplified by combining them with other therapeutic agents and discovery platforms.
Combination Therapy : Investigating the synergistic effects of these derivatives with existing drugs is a promising strategy, particularly in cancer treatment. Combining a novel microtubule-targeting agent with a conventional chemotherapeutic drug could overcome drug resistance and achieve a more potent therapeutic outcome.
Hybrid Molecule Design : A powerful approach involves creating hybrid molecules that incorporate the styrylbenzimidazole scaffold with another pharmacophore to target multiple pathways simultaneously. For example, hybrid compounds combining benzimidazole and chalcone (B49325) moieties have been designed as anti-proliferative agents. researchgate.netresearchgate.net This strategy can lead to multifunctional drugs with enhanced activity and a lower likelihood of developing resistance.
Chemical Probes : Derivatives with specific biological activities can be developed as chemical probes to study complex biological processes. By tagging the molecule with a fluorescent or affinity label, researchers can visualize and investigate the role of its biological target in cellular pathways, contributing to a deeper understanding of disease mechanisms.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-1-propyl-2-styryl-1H-benzo[d]imidazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation of o-phenylenediamine derivatives with aldehydes under acidic or catalytic conditions. For example, LaCl₃-catalyzed one-pot synthesis (as in benzimidazole analogs) achieves high yields (~85%) by optimizing solvent (ethanol), temperature (80°C), and reaction time (4–6 hours) . Microwave-assisted methods may reduce reaction times. Purity is verified via melting point analysis and chromatographic techniques (e.g., TLC).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., styryl proton coupling constants [J = 16 Hz] for E-configuration ).
- IR Spectroscopy : Identifies key functional groups (e.g., C=N stretch at ~1610–1640 cm⁻¹, aromatic C-H stretches at ~3000–3100 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., EIMS m/z 187 for styryl analogs ).
Q. How is crystallographic data for benzimidazole derivatives processed to resolve structural ambiguities?
- Methodological Answer : Software like SHELXL (for refinement) and OLEX2 (for structure visualization) are standard. For example, dihedral angles between aromatic rings (e.g., 61.73° in 2-phenyl analogs ) are calculated to assess planarity. Discrepancies between experimental and simulated XRD patterns are resolved by refining thermal parameters and checking for twinning .
Advanced Research Questions
Q. How can molecular docking studies predict the EGFR inhibition potential of this compound derivatives?
- Methodological Answer :
- Target Preparation : Retrieve EGFR kinase domain (PDB ID: 1M17) and prepare via protonation state adjustment (e.g., using AutoDock Tools).
- Docking Protocol : Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate with known inhibitors (e.g., erlotinib).
- Analysis : Compare binding affinities (ΔG values) and interaction patterns (e.g., hydrogen bonds with Met793, hydrophobic contacts with Leu718). Derivatives with fluorophenyl groups show enhanced affinity (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for parent compound) .
Q. What strategies address contradictions in ADMET predictions versus in vitro toxicity data for benzimidazole analogs?
- Methodological Answer :
- In-Silico Tools : Use SwissADME for bioavailability predictions (e.g., logP < 5, TPSA < 140 Ų) and ProTox-II for toxicity endpoints (e.g., hepatotoxicity alerts).
- Experimental Validation : Discrepancies (e.g., predicted low hepatotoxicity but in vitro cytotoxicity at IC₅₀ = 12 µM) are resolved by cross-referencing metabolic stability assays (e.g., microsomal half-life) and adjusting substituents (e.g., replacing Cl with CH₃ reduces toxicity) .
Q. How do SiO₂ nanoparticles enhance the catalytic synthesis of benzimidazoles, and what mechanistic insights support this?
- Methodological Answer : Nano-SiO₂ (20 nm, 5 mol%) increases surface area for acid-catalyzed cyclocondensation. Mechanism involves H-bonding between SiO₂ surface hydroxyl groups and intermediates, reducing activation energy (confirmed via FTIR: Si-O···H-N peaks at 3200 cm⁻¹). Yields improve from 65% (conventional HCl) to 92% (nano-SiO₂) with recyclability up to 5 cycles .
Q. What crystallographic metrics distinguish bioactive conformations of (E)-styryl benzimidazoles in ligand-target complexes?
- Methodological Answer : Key metrics include:
- Dihedral Angles : <30° between benzimidazole and styryl groups for planar bioactive conformations (e.g., 25.8° in EGFR-bound analogs ).
- Torsion Parameters : Antiperiplanar arrangement (≈180°) of styryl double bonds minimizes steric clashes.
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 12% H-bonding, 45% van der Waals) in co-crystals with kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
